10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
Brand Name: Vulcanchem
CAS No.: 1675-46-3
VCID: VC21096545
InChI: InChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
SMILES: C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
Molecular Formula: C16H13ClF3NS
Molecular Weight: 343.8 g/mol

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

CAS No.: 1675-46-3

Cat. No.: VC21096545

Molecular Formula: C16H13ClF3NS

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine - 1675-46-3

Specification

CAS No. 1675-46-3
Molecular Formula C16H13ClF3NS
Molecular Weight 343.8 g/mol
IUPAC Name 10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
Standard InChI InChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
Standard InChI Key BZEJZIAESDBOJX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
Canonical SMILES C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl

Introduction

Chemical Structure and Identity

Structural Characteristics

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine belongs to the phenothiazine family, a class of heterocyclic compounds containing a tricyclic system with nitrogen and sulfur atoms in the central ring. The compound features two key substituents: a 3-chloropropyl group attached to the nitrogen atom at position 10 and a trifluoromethyl group at position 2 of the phenothiazine ring . This structural configuration contributes to its specific chemical behavior and potential applications in various research contexts.

The phenothiazine core provides a rigid, planar structure that serves as a scaffold for the functional groups. The trifluoromethyl group, known for its strong electron-withdrawing properties, alters the electronic distribution across the ring system, while the 3-chloropropyl moiety introduces a flexible chain with a terminal reactive site for further modifications .

Identification Parameters

The compound is identified by several standardized parameters that enable precise classification and comparison with related substances. These parameters are essential for researchers to accurately identify and work with the compound.

ParameterValue
CAS Number1675-46-3
Molecular FormulaC16H13ClF3NS
Molecular Weight343.79 g/mol
IUPAC Name10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
SMILES NotationC1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
InChIInChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
InChIKeyBZEJZIAESDBOJX-UHFFFAOYSA-N

These identifiers ensure unambiguous recognition of the compound in chemical databases and scientific literature .

Physicochemical Properties

Physical Properties

The physical properties of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine determine its behavior in various experimental conditions and influence its potential applications. While limited specific physical data is available, certain properties can be inferred from its structure and related phenothiazine derivatives.

The compound likely exists as a solid at room temperature, given its molecular weight and the typical properties of phenothiazine derivatives. The presence of the trifluoromethyl group likely decreases water solubility while increasing solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide .

Computational Chemistry Parameters

Computational chemistry parameters provide insight into the molecule's behavior in biological systems and its potential interactions with other molecules. These calculated values are useful for predicting pharmacokinetic properties and molecular interactions.

ParameterValue
Topological Polar Surface Area (TPSA)3.24
LogP5.937
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds3

The relatively high LogP value (5.937) indicates significant lipophilicity, suggesting good membrane permeability but potential challenges with aqueous solubility. The low TPSA value (3.24) further supports the lipophilic nature of the compound. With no hydrogen bond donors and only 2 acceptors, the compound has limited capacity for hydrogen bonding interactions. The presence of 3 rotatable bonds provides moderate conformational flexibility .

Safety ParameterDetail
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315-H319 (Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP264-P280-P302+P352-P362+P364 (Wash thoroughly after handling; Wear protective gloves/eye protection; IF ON SKIN: Wash with plenty of water; Take off contaminated clothing and wash it before reuse)

These safety guidelines highlight the importance of proper laboratory practices when working with this compound, including the use of personal protective equipment and appropriate ventilation .

Research Applications

Biochemical Assays

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine serves as a valuable tool in various biochemical assays, particularly those investigating the mechanisms of phenothiazine-related biological activities. Its specific structural features enable interactions with molecular targets that can affect their activity or function .

The compound may be utilized in studies aimed at understanding how phenothiazine derivatives interact with biological systems. These interactions could involve membrane proteins, enzymes, or other cellular components. The presence of the trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence these interactions and provide insights into structure-function relationships.

Structure-Activity Relationship Studies

One of the primary research values of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine lies in its contribution to structure-activity relationship (SAR) studies of phenothiazine derivatives. By systematically studying compounds with variations in their substituents, researchers can determine how specific structural features impact biological activity .

The compound's distinctive substituents—the 3-chloropropyl group and the trifluoromethyl group—provide a specific configuration for comparison with other phenothiazine derivatives. These studies can help identify which structural elements are critical for particular biological effects, guiding the design of compounds with enhanced properties for specific applications .

Synthetic Intermediate

Related Compounds and Analogues

Structural Comparisons

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine shares structural similarities with several related compounds, each with distinct modifications that affect their chemical and biological properties. One such related compound is 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one (CAS No. 27312-94-3), which differs by having a propanone moiety instead of a direct chloropropyl attachment to the phenothiazine nitrogen.

The structural differences between these compounds highlight the versatility of the phenothiazine scaffold and how small modifications can potentially lead to significant changes in their behavior and applications. The presence of the carbonyl group in the related compound introduces different electronic and hydrogen-bonding properties compared to the direct alkyl linkage in 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine.

Relationship to Therapeutic Phenothiazines

While 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine itself is primarily a research tool, it shares structural features with therapeutic phenothiazine derivatives. For example, research on trifluoperazine (TFP), another phenothiazine derivative with a trifluoromethyl group, has shown potential in treating glioblastoma through modification of its structure to enhance intracellular calcium levels.

These connections highlight how compounds like 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine contribute to a broader understanding of phenothiazine chemistry and pharmacology, potentially informing the development of new therapeutic agents with improved properties or novel mechanisms of action.

Current Research and Future Directions

Research Challenges

Despite its potential, research with 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine faces several challenges. The relatively high lipophilicity (LogP 5.937) may present challenges for formulation and delivery in biological systems . Additionally, the limited publicly available data on specific biological activities and mechanisms of action suggests that more comprehensive studies are needed to fully understand its potential.

Future research would benefit from systematic evaluations of the compound's interactions with specific biological targets, its metabolic fate, and structure-activity relationships with closely related derivatives. Such studies would provide valuable insights for rational design of improved phenothiazine-based compounds for various applications.

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